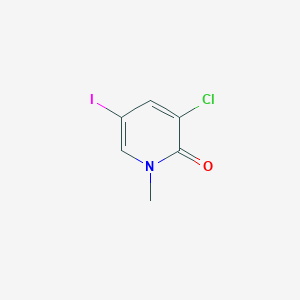

3-Chloro-5-iodo-1-methylpyridin-2(1H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-iodo-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIGAHZEYICTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630733 | |

| Record name | 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832735-68-9 | |

| Record name | 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 5 Iodo 1 Methylpyridin 2 1h One and Analogues

Strategies for Pyridin-2(1H)-one Core Construction

The formation of the pyridinone ring is a foundational step in the synthesis of the target compound and its analogues. Key strategies generally involve either the cyclization of acyclic precursors or the modification of existing heterocyclic systems. nih.gov

Cyclic condensation reactions are a primary method for constructing the pyridinone core, often involving the reaction of 1,5-dicarbonyl compounds or their equivalents with ammonia or primary amines. baranlab.orgyoutube.com These methods are versatile and allow for the introduction of various substituents onto the pyridinone ring.

One common approach is the Hantzsch pyridine (B92270) synthesis, which, while typically yielding dihydropyridines, can be adapted and followed by oxidation to produce pyridines and, by extension, pyridinones. organic-chemistry.org More direct methods involve the condensation of a β-ketoester with an enamine or a similar precursor. For instance, ethyl acetoacetate can be converted to an imino ester in aqueous ammonia, which then undergoes condensation with diethyl malonate to form a substituted 4-hydroxy-2-pyridinone. nih.gov Another variation involves the reaction between phenylacetonitrile and malonyl chloride to construct the pyridinone moiety. nih.gov

The Thorpe-Ziegler cyclization of N-acetyl derivatives also provides a route to condensed pyridin-2(1H)-one systems. researchgate.net This intramolecular condensation of dinitriles is a powerful tool for forming carbon-carbon bonds within a cyclic framework.

Table 1: Examples of Cyclic Condensation Reactions for Pyridinone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| β-Ketoester | Enamine/Ammonia | Thermal/Acidic | Substituted Pyridin-2(1H)-one |

| Phenylacetonitrile | Malonyl Chloride | N/A | 4-Hydroxy-6-phenylpyridin-2(1H)-one |

| N-morpholin-1-yl acetyl derivatives | Sodium tert-butoxide | Thorpe-Ziegler Cyclization | Condensed Pyridin-2(1H)-one derivatives researchgate.net |

An alternative to building the ring from acyclic precursors is to modify an existing pyridine or another six-membered heterocycle. nih.gov This approach is particularly useful for late-stage functionalization.

A prominent example is the synthesis of pyridinones from pyridine itself. This can be achieved through a sequence of reactions starting with the N-oxidation of pyridine to form pyridine-N-oxide. Subsequent nitration, typically at the 4-position, followed by acetylization and elimination reactions, can generate the pyridinone ring. nih.gov Another strategy involves the conversion of a pyranone (a six-membered ring with an oxygen heteroatom) into a pyridinone by treating it with an ammonia solution, effectively replacing the oxygen with nitrogen. nih.gov

Furthermore, halogenated pyridines can serve as precursors. For example, halogenated 2,3-dimethoxypyridines have been used to synthesize aryl-substituted 3-hydroxypyridin-2(1H)-ones via Suzuki coupling, followed by demethylation to reveal the final pyridinone product. nih.gov

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. L-proline, a naturally occurring amino acid, acts as a bifunctional catalyst, with its secondary amine functioning as a Lewis base and its carboxylic acid acting as a Brønsted acid. nih.gov This dual reactivity has been exploited in the synthesis of pyridine and pyridinone derivatives.

Researchers have reported a one-pot synthesis of 2-(1H)-pyridinone derivatives using L-proline as a catalyst. The reaction involves the condensation of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine. This method is noted for its efficiency and tolerance of a broad range of functional groups. nih.gov L-proline has also been successfully used to catalyze multicomponent reactions for the synthesis of various polysubstituted pyridines and related heterocycles, demonstrating its versatility. nih.govacgpubs.orgrsc.org

Table 2: L-Proline Catalyzed Synthesis of Pyridine/Pyridinone Derivatives

| Reactants | Catalyst | Solvent | Product | Key Feature |

|---|---|---|---|---|

| Dimethyl 3-oxopentanedioate, DMF-DMA, Primary Amine | L-Proline | N/A | 2-(1H)-Pyridinone derivatives nih.gov | Efficient, one-pot, broad functional group tolerance. nih.gov |

| 6-substituted-1-tetralone, Aromatic Aldehydes, Ammonium Acetate | L-Proline | Ethanol | Polysubstituted Pyridines acgpubs.org | Mild, high-yielding, reusable catalyst. acgpubs.org |

Tandem, or cascade, reactions offer significant advantages in terms of efficiency by combining multiple bond-forming events in a single pot without isolating intermediates. A notable example in pyridinone synthesis involves the use of Blaise reaction intermediates. nih.govorganic-chemistry.org

The Blaise reaction typically involves the reaction of a nitrile with an organozinc reagent (a Reformatsky reagent) derived from an α-haloester. The resulting β-enaminoester, or Blaise intermediate, can be trapped in situ with other reagents. For the synthesis of 2-pyridones, this intermediate is reacted with propiolates. organic-chemistry.org The reaction proceeds through a chemo- and regioselective Michael addition of the Blaise intermediate to the propiolate, followed by isomerization, rearrangement, and intramolecular cyclization to yield the 2-pyridinone scaffold. nih.govorganic-chemistry.org This one-pot method is highly efficient and avoids the need to pre-form the enamine substrates. organic-chemistry.org This strategy has also been extended to the synthesis of polysubstituted pyridines by reacting the Blaise intermediate with 1,3-enynes. nih.govresearchgate.net

Regioselective Halogenation Protocols

Introducing chloro and iodo substituents at specific positions (C-3 and C-5) of the 1-methylpyridin-2(1H)-one core requires precise control of regioselectivity. The electron-deficient nature of the pyridine ring makes it less reactive towards standard electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh conditions. nih.gov

Achieving regioselectivity in the halogenation of pyridines and their derivatives often necessitates the use of directing groups or specialized reagents.

Directed Metalation: A powerful strategy involves directed ortho-metalation (DoM), where a functional group on the ring directs a strong base to deprotonate an adjacent position. The resulting organometallic species can then be trapped with an electrophilic halogen source (e.g., I₂, N-chlorosuccinimide). While highly effective, this method's regioselectivity is dictated by the position of the directing group. znaturforsch.com

Use of N-Oxides: Pyridine N-oxides are common intermediates to activate the pyridine ring and direct halogenation. They can facilitate halogenation at the 2-position under mild conditions. nih.govfigshare.com

Novel Reagent-Based Approaches: Recent advances have introduced novel methods to overcome the inherent reactivity patterns of the pyridine ring.

Phosphine (B1218219) Reagents: A method has been developed where a specially designed phosphine reagent is installed at the 4-position of a pyridine. This phosphonium salt can then be displaced by a halide nucleophile, achieving selective 4-halogenation. nih.govresearchgate.netacs.org

Zincke Imine Intermediates: For 3-selective halogenation, a ring-opening, halogenation, ring-closing sequence has been developed. The pyridine is temporarily transformed into an acyclic Zincke imine intermediate, which undergoes regioselective halogenation under mild conditions before ring closure to reform the 3-halopyridine. thieme-connect.comchemrxiv.orgchemrxiv.org

Direct Halogenation of Activated Precursors: For the specific synthesis of a precursor to the target molecule, direct halogenation of an activated pyridinol system has been patented. The process involves reacting 5-chloro-6-hydroxynicotinic acid with iodine (I₂) in an aqueous alkaline iodide solution at elevated temperatures (around 100°C) to form 3-chloro-5-iodo-2-pyridinol. epo.org Subsequent N-methylation would yield the desired pyridinone framework. This demonstrates that when the ring is sufficiently activated by hydroxyl (or oxo) and chloro groups, direct electrophilic iodination can proceed with the desired regiochemistry.

Table 3: Comparison of Regioselective Halogenation Methods for Pyridines

| Method | Position Selectivity | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | 3-position | Halogen, Lewis/Brønsted Acid | Harsh, high temp. nih.gov | Direct C-H functionalization | Low reactivity for pyridines, harsh conditions. nih.govthieme-connect.com |

| Directed ortho-Metalation (DoM) | 2- or 4-position (relative to directing group) | Strong base (e.g., LDA), Halogen source | Low temp. znaturforsch.com | High regioselectivity, functional group tolerance. znaturforsch.com | Requires a directing group. |

| N-Oxide Intermediates | 2- or 4-position | N-oxidation agent, Halogenating agent | Mild to moderate nih.govfigshare.com | Activates the ring, good selectivity. figshare.com | Requires extra steps for N-oxide formation/removal. |

| Phosphine Reagent Displacement | 4-position | Designed phosphines, Halide nucleophile | Moderate | Halogenates unactivated pyridines, late-stage functionalization. nih.govresearchgate.net | Specific to 4-position. |

| Zincke Imine Intermediates | 3-position | Tf₂O, Amine, N-halosuccinimide | Mild thieme-connect.comchemrxiv.org | Broadly applicable for 3-halogenation. chemrxiv.org | Multi-step sequence. |

Site-Specific Chlorination at C-3 of Pyridin-2(1H)-one Derivatives

Achieving site-specific chlorination at the C-3 position of a pyridinone can be accomplished by leveraging the unique reactivity of the Zincke imine intermediate. nsf.gov While direct electrophilic chlorination of a pyridin-2(1H)-one might yield a mixture of 3-chloro and 5-chloro isomers, the Zincke strategy offers a reliable path to the 3-substituted product. researchgate.net By first forming the pyridinone, then performing the N-activation, ring-opening, selective C-3 chlorination (e.g., with N-chlorosuccinimide), and subsequent ring-closing, the chlorine atom can be installed with high precision.

Site-Specific Iodination at C-5 of Pyridin-2(1H)-one Derivatives

The introduction of iodine at the C-5 position of the pyridin-2(1H)-one ring is generally achieved through electrophilic iodination. researchgate.net Various iodinating reagents can be employed for this purpose. Reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent are commonly used. For pyrimidine derivatives, a related class of heterocycles, an environmentally friendly method using solid iodine and silver nitrate under solvent-free mechanochemical conditions has been shown to be effective for C-5 iodination. nih.gov A radical-based C-H iodination protocol has also been developed for pyridones, which can result in C-5 functionalization. scispace.com The choice of reagent and conditions can be optimized to favor substitution at the C-5 position over the C-3 position, particularly if the C-3 position is sterically hindered or electronically deactivated.

Sequential Halogenation and Orthogonal Reactivity

The synthesis of 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one requires a sequential halogenation strategy that leverages the orthogonal reactivity of the available positions. A plausible synthetic route would involve the site-specific introduction of one halogen, followed by the selective introduction of the second.

For instance, one could first perform an electrophilic iodination to install the iodo group at the C-5 position of a 1-methylpyridin-2(1H)-one precursor. The resulting 5-iodo-1-methylpyridin-2(1H)-one could then be subjected to the Zincke imine protocol. The ring-opening/halogenation/ring-closing sequence would be expected to selectively introduce a chlorine atom at the C-3 position, yielding the desired dihalogenated product. The success of this sequence relies on the stability of the C-I bond under the conditions required for the Zincke reaction.

N-Methylation Strategies for Pyridin-2(1H)-ones

The final step in the synthesis is the introduction of the methyl group on the nitrogen atom. This can be achieved at various stages of the synthesis. If starting from pyridin-2(1H)-one, N-methylation can be performed prior to halogenation using standard alkylating agents like methyl iodide or dimethyl sulfate in the presence of a base.

Alternatively, if the halogenation steps are performed on the NH-pyridinone, the N-methylation can be conducted as a final step. A novel, transition metal-free method for N-alkylation involves the use of reagents like ethyl bromodifluoroacetate, which proceeds through N-alkylation followed by hydrolysis and decarboxylation. nih.gov Another strategy for selective N-methylation in the presence of other basic sites involves the protonation of more basic groups, allowing the less basic pyridine nitrogen to react with a methylating agent like methyl triflate. arkat-usa.org

| Transformation | Position | Reagent(s) | Methodology |

|---|---|---|---|

| Chlorination | C-3 | N-Chlorosuccinimide (NCS) | Zincke Imine Intermediate Strategy nsf.gov |

| Iodination | C-5 | N-Iodosuccinimide (NIS) or I₂/Oxidant | Electrophilic Aromatic Substitution researchgate.net |

| Iodination | C-5 | I₂ / AgNO₃ | Solvent-free mechanochemistry nih.gov |

| N-Methylation | N-1 | Methyl iodide or Dimethyl sulfate / Base | Standard N-alkylation |

| N-Methylation | N-1 | Methyl triflate | Selective alkylation after protonation of other basic sites arkat-usa.org |

Selective N-Alkylation Methods for 2-Pyridones

A significant challenge in the synthesis of N-substituted 2-pyridones is the inherent ambident nucleophilic character of the pyridone ring. The tautomerism between the 2-pyridone and 2-hydroxypyridine (B17775) forms often leads to a mixture of N- and O-alkylated products during alkylation reactions. organic-chemistry.orgnih.gov This competition between N- and O-alkylation necessitates the development of highly regioselective methods to ensure the desired N-alkylated product is formed preferentially. acs.org

Several strategies have been devised to overcome this challenge:

Mediated N-Alkylation: A practical and regioselective method for the direct N-alkylation of 2-pyridones involves the use of tris(dimethylamino)phosphine, P(NMe2)3, as a mediator with α-keto esters. organic-chemistry.org This deoxygenation process proceeds under mild, room-temperature conditions and demonstrates high selectivity and generality. organic-chemistry.org The reaction leverages Kukhtin−Ramirez adduct intermediates that are formed in situ, acting as active species for nucleophilic displacement. organic-chemistry.org

Solid-Phase Synthesis: A regioselective solid-phase synthesis approach starts from 2-halopyridines linked to a Wang resin. acs.org This method affords 2-alkoxypyridines, which are then reacted with various alkyl halides. acs.org This process results in a tandem alkylation and cleavage from the resin, generating the desired N-alkylated pyridones with no detectable O-alkylated byproducts. acs.org

2-Alkoxypyridine Precursors: Utilizing 2-alkoxypyridines as starting materials is another effective approach. acs.org The nitrogen atom in the 2-alkoxypyridine attacks an alkyl halide, forming a pyridinium salt. The counterion then displaces the alkyl group from the alkoxy moiety, yielding the N-alkyl-2-pyridone with high regioselectivity. acs.org

Aldol-like Condensation: A one-pot method for preparing N-alkenyl-2-pyridones uses 2-halopyridinium salts and aldehydes. nih.gov This strategy circumvents the issues of N- versus O-alkylation by using the 2-halopyridinium salt as a precursor, which simultaneously activates the 2-halo substituent for substitution. nih.gov

Reagents and Conditions for N-Methylation

For the specific introduction of a methyl group onto the nitrogen of the pyridone ring, several reagents and conditions have been explored.

Vapor-Phase Methylation: A process for the selective methylation at the alpha position to the heterocyclic nitrogen involves contacting a pyridine compound with a methylating agent in the vapor phase at elevated temperatures (150°C to 400°C). google.com Methanol is a common methylating agent used in this process, which is conducted in the presence of a nickel and nickel oxide catalyst. google.com

Heterogeneous Catalysis: A continuous flow method provides a greener alternative to conventional batch processes for α-methylation. nih.gov In this setup, the pyridine starting material is passed through a column packed with Raney® nickel using a low boiling point alcohol, such as 1-propanol, at high temperatures. nih.gov This method offers shorter reaction times, increased safety, and reduced waste. nih.gov The proposed mechanism involves either heterogeneous catalysis on the metal surface or a Ladenburg rearrangement, with the primary alcohol serving as the methyl source. nih.gov

Fluoride-Mediated Alkylation: The use of tetraalkylammonium fluoride (B91410) in a suitable solvent allows for the reaction of 2-pyridone with alkyl halides to obtain N-alkyl-2-pyridones with high yield and selectivity. google.com

| Method | Reagents | Conditions | Key Features |

| Vapor-Phase Methylation | Pyridine compound, Methanol | 150-400°C, Nickel/Nickel Oxide catalyst, Vapor phase | Selective α-methylation. google.com |

| Continuous Flow Methylation | Pyridine compound, 1-Propanol | High temperature, Raney® Nickel catalyst, Flow setup | Greener process, shorter reaction times, high selectivity. nih.gov |

| Fluoride-Mediated Alkylation | 2-Pyridone, Alkyl halide, Tetraalkylammonium fluoride | Room temperature, Solvent (e.g., THF) | High yield and selectivity, simple post-processing. google.com |

Convergent and Divergent Synthetic Pathways to Substituted Pyridinones

The construction of complex, highly substituted pyridinones can be approached through two main strategic pathways: convergent synthesis and divergent synthesis. These strategies are particularly relevant in the context of multicomponent reactions (MCRs). researchgate.net

Divergent Synthesis: A divergent pathway begins with a common starting material or intermediate which is then subjected to a variety of different reaction conditions or reacting partners to generate a library of structurally related but distinct final products. This strategy is highly efficient for exploring the structure-activity relationships of a particular scaffold by creating numerous analogues from a central core.

Both strategies are employed in the synthesis of pyridinones to access a wide range of substitution patterns efficiently.

Green Chemistry Principles in the Synthesis of Halogenated Pyridinones

The synthesis of halogenated pyridinones, while crucial for modulating the pharmacological properties of these molecules, often involves reagents and processes that can be environmentally burdensome. The application of green chemistry principles aims to mitigate these impacts by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org

The 12 principles of green chemistry provide a framework for this approach:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.eduacs.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. yale.eduacs.org

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.eduacs.org

Design for Energy Efficiency: Energy requirements should be minimized; reactions should be conducted at ambient temperature and pressure if possible. yale.eduacs.org

Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable. yale.eduacs.org

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. yale.eduacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. yale.eduacs.org

Real-time analysis for Pollution Prevention: Analytical methods should be developed for real-time monitoring to prevent the formation of hazardous substances. yale.edu

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used should be chosen to minimize the potential for chemical accidents. yale.edu

In the context of halogenated pyridinone synthesis, this translates to favoring catalytic methods, using safer solvents, improving energy efficiency through alternative energy sources, and designing one-pot reactions to reduce waste and purification steps.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for improving the efficiency of chemical reactions, aligning with the green chemistry principle of designing for energy efficiency. acs.orgacs.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving yields and the purity of the final compounds. acs.orgorganic-chemistry.org This is achieved through the efficient and rapid heating of the reaction mixture. researchgate.net

The application of MAOS has proven superior to traditional conductive heating methods for the synthesis of substituted pyridines and pyridones. acs.orgorganic-chemistry.org For example, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for both the initial Michael addition and the subsequent cyclodehydration to occur in a single operation at 170°C, drastically cutting down reaction times. organic-chemistry.org Similarly, microwave assistance has been crucial in developing efficient pathways to aminomethylated 2-pyridones. acs.org

| Reaction Type | Advantage of Microwave Assistance | Example |

| Bohlmann-Rahtz Pyridine Synthesis | Reduced reaction time (10-20 mins), higher yields (up to 98%), one-pot procedure. organic-chemistry.org | Synthesis of tri- and tetrasubstituted pyridines. organic-chemistry.org |

| Mannich Reaction | Effective for complex, functionalized 2-pyridones; good yields (48-93%). acs.org | Synthesis of tertiary aminomethylated 2-pyridones. acs.org |

| Multicomponent Reactions (MCRs) | Decreased reaction times, improved yields and purity. acs.org | Synthesis of dihydropyrido[2,3-d]pyrimidines. acs.org |

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, offers another green approach to synthesis. ekb.eg The underlying principle is acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid irradiated with high-frequency sound waves. organic-chemistry.orgnih.gov This collapse generates transient "hot spots" with extremely high local temperatures (around 5,000 K) and pressures (about 1,000 atm), which can dramatically accelerate reaction rates. ekb.eg

Ultrasound-promoted reactions are known to significantly reduce reaction times, enhance reaction rates, and improve yields compared to conventional methods. nih.govasianpubs.org This technique has been successfully applied to the synthesis of 2-pyridone derivatives. In one example, a three-component, one-pot reaction to produce 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives was significantly more efficient under ultrasonication than with conventional heating. asianpubs.org The use of ultrasound can also enhance the activity of catalysts by improving mass transfer and increasing the specific surface area of solid catalysts. nih.gov

| Feature | Description | Benefit in Synthesis |

| Acoustic Cavitation | Formation and implosive collapse of bubbles creates high-energy "hot spots". ekb.egorganic-chemistry.org | Destroys attractive forces, providing energy for product generation. organic-chemistry.orgasianpubs.org |

| Enhanced Reaction Rates | Localized high temperatures and pressures accelerate chemical transformations. ekb.eg | Shorter reaction times (minutes vs. hours) and increased yields. nih.gov |

| Physical Effects | Microjets near solid surfaces improve mass transport and erode surfaces. organic-chemistry.org | Effective for heterogeneous reactions and catalyst activation. nih.gov |

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates all or most of the atoms of the starting materials. rsc.orgresearchgate.net This approach is a cornerstone of green chemistry as it aligns with the principles of atom economy, waste prevention, and reduction of derivatives. nih.gov By combining multiple synthetic steps into a single operation, MCRs eliminate the need to isolate and purify intermediates, which saves time, solvents, and resources, and reduces the generation of waste. sioc-journal.cn

A variety of substituted pyridines and pyridones have been synthesized using MCRs under mild conditions. rsc.orgnih.gov For instance, an efficient one-pot, three-component cascade reaction catalyzed by Cs2CO3 under solvent-free conditions has been developed for the synthesis of multisubstituted pyridones, yielding various products in good to excellent yields. nih.gov These reactions often exhibit high chemo- and regioselectivity, forming multiple new bonds in a single, efficient process. rsc.org

Solvent-Free and Reduced Solvent Methodologies

The development of solvent-free or reduced solvent synthetic methods is a cornerstone of green chemistry, aiming to minimize the environmental impact of chemical processes. In the context of pyridinone synthesis, these approaches offer significant advantages by reducing volatile organic compound (VOC) emissions, simplifying purification procedures, and often lowering energy consumption.

One-pot, multi-component reactions are particularly well-suited for solvent-free conditions. For instance, an efficient and concise one-pot strategy for synthesizing multisubstituted pyridones involves a three-component cascade reaction catalyzed by cesium carbonate (Cs2CO3) under solvent-free conditions. nih.gov This method utilizes anilines, diethyl acetylenedicarboxylate, and diethyl ethoxymethylenemalonate to produce various 2-pyridone and 4-pyridone species in good to excellent yields. nih.gov The reaction proceeds through a Michael addition, followed by ethanol elimination and an intermolecular cyclization sequence. nih.gov The absence of a solvent not only enhances the environmental profile of the synthesis but can also accelerate reaction rates due to higher reactant concentrations.

Another example is the one-pot, four-component annulation for synthesizing tetra-arylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate. acs.org This reaction proceeds in the air under solvent-free conditions without any additives, producing only water as a non-toxic byproduct. acs.org Such methodologies provide a facile, economical, and eco-friendly route for constructing multi-substituted pyridines, which are precursors to pyridinones. acs.org

While specific solvent-free methods for this compound are not extensively detailed in the literature, these established principles for analogous structures demonstrate the high potential for adapting such methodologies. The high temperatures and pressures in an autoclave can also be used to facilitate reactions with reduced solvent volumes, as seen in the synthesis of other heterocyclic compounds. google.com

Table 1: Examples of Solvent-Free/Reduced Solvent Synthesis of Pyridinone and Pyridine Analogues

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Anilines, Diethyl acetylenedicarboxylate, Diethyl ethoxymethylenemalonate | Cs2CO3, Solvent-free | Multisubstituted 2-pyridones and 4-pyridones | Good to excellent | nih.gov |

| Aromatic aldehydes, Methyl ketones, Diaryl ethanones, Ammonium acetate | Additive-free, Solvent-free, Air | 2,3,4,6-Tetra-arylpyridines | Not specified | acs.org |

| 2-chloro-5-methyl-4-pyridinamine | KOH in Methanol, Autoclave | 4-amino-5-methyl-2(1H) pyridone | 84% (overall) | google.com |

Catalytic Approaches for Sustainable Pyridinone Synthesis

Catalysis is fundamental to sustainable chemistry, offering pathways to desired molecules with higher efficiency, selectivity, and reduced waste. The synthesis of pyridinones and their pyridine precursors has greatly benefited from a wide range of catalytic systems, including acid, base, metal-based, organo-, and heterogeneous catalysts. acs.org

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing costs and minimizing contamination of the final product. Metal-organic frameworks (MOFs) have emerged as efficient heterogeneous catalysts for synthesizing substituted pyridines. For example, a PET@UiO-66 vial, where the inner surface is modified with a MOF, can catalyze the multicomponent synthesis of 2,4,6-triarylpyridines from benzyl alcohol, acetophenones, and ammonium acetate. acs.org This reusable catalytic system operates in the presence of an oxidant (TBHP) and yields products in good to excellent amounts. acs.org

Iron-catalyzed reactions also represent an economical and environmentally friendly approach. An iron-catalyzed [3+3] annulation of oxime acetates with enaminones provides an efficient route to unsymmetrical and symmetrical multi-substituted pyridines. researchgate.net This method is valued for its operational simplicity and the use of an inexpensive, readily available catalyst without the need for additives or ligands. researchgate.net

The transformation of β-enaminones is a versatile strategy for building various heterocyclic scaffolds, including pyridinones. researchgate.net Recent advancements have explored photocatalytic methods for pyridine synthesis using enaminones under metal-free conditions, further enhancing the sustainability of these processes. researchgate.net While conventional methods often require high temperatures and strong acid or base catalysts, modern catalytic approaches provide milder and more efficient alternatives. acs.org

Table 2: Catalytic Systems for the Synthesis of Pyridine and Pyridinone Analogues

| Catalyst System | Reactant Types | Product Type | Key Advantages | Reference |

| PET@UiO-66 (MOF) | Benzyl alcohol, Acetophenones, Ammonium acetate | 2,4,6-Trisubstituted pyridines | Heterogeneous, Reusable, Good to excellent yields | acs.org |

| Iron Catalyst | Oxime acetates, Enaminones | Multi-substituted pyridines | Inexpensive catalyst, Operationally simple, No additives/ligands required | researchgate.net |

| Cesium Carbonate (Cs2CO3) | Anilines, Diethyl acetylenedicarboxylate, etc. | Multisubstituted pyridones | Efficient, Solvent-free conditions | nih.gov |

| Visible Light Photocatalysis | Enaminones, various partners | Substituted pyridines | Metal-free, Ambient temperature | researchgate.net |

Reactivity and Transformational Chemistry of 3 Chloro 5 Iodo 1 Methylpyridin 2 1h One

Halogen Atom Reactivity and Orthogonal Functionalization

The presence of both a chloro and an iodo group on the pyridinone ring is central to the compound's utility. These two halogens exhibit different reactivities under various reaction conditions, enabling a strategy known as orthogonal functionalization. This approach allows one halogen to be selectively manipulated while the other remains intact for a subsequent, different chemical transformation.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridinone Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings. wikipedia.org In pyridinone systems, the reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the electron-deficient ring, forming a temporary intermediate known as a Meisenheimer complex, before the leaving group (a halide) is expelled to restore aromaticity. wikipedia.orgnih.gov

The pyridinone ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the carbonyl group and the ring nitrogen, which help to stabilize the negative charge in the Meisenheimer intermediate. wikipedia.orgresearchgate.net The general reactivity trend for halogens as leaving groups in SNAr reactions is often the reverse of that seen in other substitution reactions, with fluoride (B91410) being the most reactive and iodide the least (F > Cl ≈ Br > I). wikipedia.org This is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and thus more susceptible to initial nucleophilic attack, the rate-determining step of the reaction. wikipedia.orgsci-hub.se Consequently, in 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one, nucleophilic aromatic substitution would be expected to preferentially replace the chlorine atom over the iodine atom.

Differential Reactivity Profiles of Chloro and Iodo Substituents

The distinct electronic and steric properties of chlorine and iodine atoms lead to their differential reactivity, which is the key to the selective functionalization of the pyridinone core. The primary difference lies in the carbon-halogen bond strength. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. youtube.com

This difference is exploited in various reaction classes. While the chloro group is favored to react in SNAr reactions, the iodo group is substantially more reactive in transition-metal-catalyzed cross-coupling reactions. This disparity allows for a programmed, stepwise approach to synthesis. For instance, a cross-coupling reaction can be performed selectively at the C-5 position (iodine), followed by a nucleophilic substitution at the C-3 position (chlorine).

| Reaction Type | Iodo Group Reactivity | Chloro Group Reactivity | Governing Factor |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Low | High | Electronegativity (Attack Step is Rate-Determining) wikipedia.org |

| Palladium-Catalyzed Cross-Coupling | High | Low | Bond Strength (Oxidative Addition is Rate-Determining) youtube.com |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium catalysis, in particular, has become indispensable in organic synthesis. nih.govrsc.org

Palladium-Catalyzed Coupling Reactions

In the context of this compound, palladium-catalyzed reactions are highly effective for selectively functionalizing the C-5 position. The catalytic cycle for these reactions, such as Suzuki-Miyaura and Sonogashira couplings, typically begins with an oxidative addition step. libretexts.org In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. This step is highly dependent on the bond's dissociation energy. The weaker C-I bond reacts much more readily with the palladium catalyst than the stronger C-Cl bond, providing a reliable basis for regioselectivity. youtube.comresearchgate.net

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is widely used in medicinal chemistry and materials science. nih.gov

For this compound, the Suzuki-Miyaura reaction can be performed with high selectivity at the C-5 position. The reaction would involve the coupling of an aryl or vinyl boronic acid with the pyridinone substrate. The greater reactivity of the iodo group ensures that the C-C bond formation occurs at this site, leaving the chloro group at C-3 available for other transformations. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. tcichemicals.comnih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which also serves as the solvent. organic-chemistry.orgresearchgate.net

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds selectively at the more reactive C-5 iodo position. rsc.org This allows for the direct introduction of an alkynyl group, a valuable functional handle that can undergo a wide range of further chemical modifications. The regioselectivity can be controlled by the choice of catalyst and reaction conditions. rsc.org This alkynylation provides a pathway to conjugated systems and complex molecular architectures. researchgate.netresearchgate.net

| Reaction | Coupling Partner | Typical Catalyst System | Base | Selective Position |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 or Ar-B(OR)2 | Pd(PPh3)4, PdCl2(dppf) | K3PO4, K2CO3, Cs2CO3 | C-5 (Iodo) nih.gov |

| Sonogashira | R-C≡C-H | Pd(PPh3)2Cl2 / CuI | Et3N, i-Pr2NH | C-5 (Iodo) organic-chemistry.orgrsc.org |

Rhodium-Catalyzed Transformations and C-H Functionalization

Rhodium catalysts, particularly Cp*Rh(III) complexes, have emerged as powerful tools for the C-H functionalization of 2-pyridone scaffolds. nih.govresearchgate.net These reactions offer an alternative to traditional cross-coupling by directly activating C-H bonds, thus improving atom economy. Research has shown that directing groups can guide the catalyst to a specific C-H bond. For N-substituted 2-pyridones, various transformations are possible. nih.govresearchgate.net

Depending on the reaction conditions, solvents, and additives, rhodium-catalyzed reactions of 2-pyridones with alkynes can be switched between C-H alkenylation, alkenylation followed by directing group migration, and rollover annulation to form more complex heterocyclic systems. nih.gov This tunability makes rhodium catalysis a versatile strategy for elaborating the pyridinone core of the target molecule.

Ligand Design and Catalyst Optimization for Regioselective and Chemoselective Coupling

Achieving high selectivity in the coupling reactions of dihalogenated heterocycles is critically dependent on the catalyst and ligand system. rsc.org For substrates like this compound, the primary challenge is to control which halogen participates in the reaction. While the inherent reactivity difference (I > Cl) often dictates the outcome, ligand choice can further enhance or even reverse expected selectivity patterns in some systems. researchgate.netnsf.gov

For instance, in the Buchwald-Hartwig amination of 2-chloro-5-iodopyridine, bidentate phosphine (B1218219) ligands like BINAP and Xantphos are crucial for promoting selective reaction at the iodide position. researchgate.net In other systems, such as 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to override conventional reactivity, promoting cross-coupling at the typically less reactive C-4 position. nsf.gov Furthermore, unique catalysts, such as C₃-symmetric tripalladium clusters, have been developed that can enforce high regioselectivity (e.g., C2-selectivity in 2,4-dibromopyridine) in various cross-coupling reactions, including Negishi and Sonogashira couplings. nih.gov The development of ligand-free conditions, such as the Jeffery conditions, can also provide unprecedented C-5 selectivity in the coupling of 2,5-dichloropyridine. nsf.gov These findings underscore the power of catalyst and ligand optimization in directing the outcome of reactions on polyhalogenated pyridine (B92270) rings.

Table 3: Influence of Catalyst/Ligand on Regioselectivity in Dihalopyridine Systems

| Substrate Type | Catalyst / Ligand | Reaction Type | Selective Position | Reference |

| 2-Chloro-5-iodopyridine | Pd(OAc)₂ / Xantphos | Buchwald-Hartwig | C5 (Iodo) | researchgate.net |

| 2,4-Dichloropyridine | Pd(0) / Bulky NHC | Suzuki, Negishi | C4 (Chloro) | nsf.gov |

| 2,4-Dibromopyridine | Tripalladium Cluster | Suzuki, Negishi | C2 (Bromo) | nih.gov |

| 2,5-Dichloropyridine | Pd(OAc)₂ (Ligand-free) | Suzuki | C5 (Chloro) | nsf.gov |

C-H Functionalization of the Pyridinone Core

Direct C-H functionalization provides a modern and efficient approach to modifying the pyridinone ring without relying on pre-functionalized substrates. The electronic nature of the 2-pyridone ring dictates the reactivity of its C-H bonds, with the C4 and C6 positions being relatively electron-deficient and the C3 and C5 positions being more electron-rich. nih.gov

Site-Selective C-H Activation (C4, C6 Positions)

The electron-deficient C4 and C6 positions of the 2-pyridone ring are susceptible to attack by nucleophilic partners. nih.gov Various transition metal-catalyzed methods have been developed to achieve site-selective functionalization at these positions.

C4-Activation: A rhodium-catalyzed C4-selective C-H alkenylation of 3-carboxy-2-pyridones has been developed where the carboxylic acid acts as a traceless directing group, leading exclusively to C4-alkenylated products after decarboxylation. acs.org Additionally, base-mediated C4-selective sulfonylation of pyridines can be achieved through activation with triflic anhydride, where the choice of an external base like N-methylpiperidine controls the regioselectivity. chemrxiv.org

C6-Activation: The C6 position is the most electron-deficient site on the 2-pyridone ring. nih.gov Its functionalization has been achieved using various catalytic systems. For example, a Ni/Al cooperative catalyst system enables the C6-selective alkenylation with internal alkynes. nih.gov More recently, a cobalt(III)-catalyzed C6-selective C-H activation and subsequent reaction with propiolates has been demonstrated. nih.gov

Radical-Mediated C-H Functionalization

Radical-mediated reactions offer a complementary approach for C-H functionalization, often providing different regioselectivity compared to organometallic methods. The Minisci reaction, a classic example of radical functionalization, can be applied to electron-deficient heterocycles like pyridines. chemrxiv.org

For the pyridinone core, radical reactions can be directed to various positions. While radical trifluoromethylation has been reported to occur at the electron-rich C3 position of the parent 2-pyridone, other radical processes can target the C4 position. nih.gov For instance, a practical method for the C4-alkylation of pyridines has been developed using a removable blocking group at the nitrogen, which directs a Minisci-type decarboxylative alkylation to the C4 position with high selectivity. chemrxiv.org General protocols for the meta-C-H functionalization of pyridines (which corresponds to the C3 and C5 positions) through a radical dearomatization-rearomatization process have also been established, allowing for the introduction of trifluoromethyl, perfluoroalkyl, and halo groups. nih.gov

Directing Group-Assisted Functionalization Strategies

The concept of directing group-assisted C-H functionalization is a powerful tool in modern organic synthesis for achieving regioselective transformations. nih.gov In the context of this compound, the existing substituents could theoretically act as directing groups, although specific literature examples for this compound are scarce.

Generally, in pyridine and pyridone systems, various functional groups can direct transition metal-catalyzed C-H activation to specific positions. researchgate.netnih.gov For the title compound, the chloro and iodo substituents are not typical directing groups for C-H functionalization. Instead, they are more commonly employed as coupling partners in cross-coupling reactions. However, the pyridinone oxygen atom can act as a directing group.

While direct C-H functionalization directed by the chloro or iodo groups on this specific pyridinone has not been extensively reported, the principles of such reactions on related pyridine systems can provide insight. For instance, palladium-catalyzed C-H arylation of pyridines can be directed by various groups, although this typically requires a chelating directing group to achieve high regioselectivity. nih.gov

The inherent electronic properties of the this compound ring make certain positions more susceptible to functionalization. The electron-withdrawing nature of the carbonyl group and the halogens deactivates the ring towards electrophilic attack but activates it for certain types of nucleophilic attack and metal-catalyzed cross-coupling reactions. The primary functionalization strategies for this compound are more likely to involve cross-coupling reactions at the C-I and C-Cl bonds rather than directing group-assisted C-H functionalization at other positions.

Electrophilic and Nucleophilic Reactivity of the Pyridinone Ring

The reactivity of the pyridinone ring in this compound towards electrophiles and nucleophiles is dictated by the electronic distribution within the molecule. The electron-withdrawing carbonyl group significantly influences the electron density of the ring, making it generally electron-deficient.

Reactivity Towards Electrophiles at Electron-Rich C-H Positions (C3, C5)

The C3 and C5 positions of this compound are already substituted with halogen atoms. Therefore, classical electrophilic aromatic substitution at these positions is not feasible. Any reaction with an electrophile at these sites would necessitate a different mechanism, such as an addition-elimination pathway or a metal-catalyzed reaction that displaces one of the existing halogens.

In general, electrophilic attack on pyridinone rings is challenging due to the electron-deficient nature of the ring. When such reactions do occur on related, less substituted pyridinones, they are often directed by the electronic nature of the existing substituents. For instance, in N-methyl-2-pyridone, electrophilic substitution tends to occur at the C3 and C5 positions. However, the presence of electron-withdrawing chloro and iodo groups at these positions in the title compound would further deactivate them towards electrophilic attack.

Therefore, direct electrophilic attack at the C-H bonds of the pyridinone ring is unlikely to be a productive pathway for the functionalization of this compound.

Reactivity Towards Nucleophiles at Electron-Deficient C-H Positions (C4, C6)

The C4 and C6 positions of the pyridinone ring are rendered electron-deficient by the cumulative electron-withdrawing effects of the adjacent carbonyl group and the halogen substituents. This electronic characteristic makes these positions susceptible to nucleophilic attack. quimicaorganica.org Nucleophilic aromatic substitution (SNA_r) reactions on pyridine rings are well-documented, particularly at the 2, 4, and 6-positions, which are electronically analogous to the 4 and 6-positions of the pyridinone ring in the title compound.

The general mechanism for nucleophilic attack at these positions involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of a hydride ion (or another leaving group if present). Due to the high energy barrier associated with the elimination of a hydride ion, these reactions often require strong nucleophiles and/or oxidizing conditions.

While specific studies on the nucleophilic C-H functionalization of this compound are limited, the reactivity can be inferred from related systems. For example, the reactions of halopyridines with various nucleophiles demonstrate the feasibility of substitution at these electron-deficient positions. sci-hub.se

The table below summarizes the expected reactivity based on general principles of nucleophilic aromatic substitution on pyridinone systems.

| Position | Expected Reactivity with Nucleophiles | Influencing Factors | Potential Products (Hypothetical) |

| C4 | Susceptible to nucleophilic attack | Electron-withdrawing effect of the carbonyl (para) and chloro (meta) and iodo (meta) groups. | 4-substituted-3-chloro-5-iodo-1-methylpyridin-2(1H)-one |

| C6 | Susceptible to nucleophilic attack | Electron-withdrawing effect of the carbonyl (ortho) and N-methyl group. | 6-substituted-3-chloro-5-iodo-1-methylpyridin-2(1H)-one |

It is important to note that the substitution of the existing halogen atoms, particularly the more labile iodine at C5, via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions, is a more prevalent and synthetically useful transformation for this class of compounds. mdpi.comwikipedia.org

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 5 Iodo 1 Methylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule.

1H NMR for Proton Environments and Coupling Patterns

The proton NMR (¹H NMR) spectrum of 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one is anticipated to exhibit distinct signals corresponding to the methyl and aromatic protons. The N-methyl group (N-CH₃) would likely appear as a singlet in the range of δ 3.5-4.0 ppm. The two protons on the pyridinone ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. The proton at the C4 position (H-4) and the proton at the C6 position (H-6) will show coupling to each other. Due to the deshielding effects of the adjacent carbonyl group and the halogen substituents, these signals are expected to be downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | 3.5 - 4.0 | s (singlet) | N/A |

| H-4 | 7.5 - 8.0 | d (doublet) | 2-3 |

| H-6 | 8.0 - 8.5 | d (doublet) | 2-3 |

13C NMR for Carbon Skeleton Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on all unique carbon environments within the molecule. For this compound, six distinct signals are expected. The carbonyl carbon (C=O) at the C2 position is anticipated to be the most deshielded, appearing significantly downfield. The carbons bearing the chloro (C-3) and iodo (C-5) substituents will also exhibit characteristic shifts influenced by the electronegativity and heavy atom effect of the halogens. The N-methyl carbon will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 30 - 40 |

| C-5 | 90 - 100 |

| C-3 | 130 - 140 |

| C-4 | 145 - 155 |

| C-6 | 150 - 160 |

| C-2 (C=O) | 160 - 170 |

Advanced 2D NMR Techniques for Structural Connectivity

To confirm the assignments from 1D NMR and to establish the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show a correlation between the H-4 and H-6 protons, confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal to its directly attached carbon, for instance, linking the N-CH₃ proton signal to the N-CH₃ carbon signal, and the H-4 and H-6 signals to their respective C-4 and C-6 carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The presence of chlorine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum. The two stable isotopes of chlorine (³⁵Cl and ³⁷Cl) have a relative abundance of approximately 3:1, which would lead to a distinct M+2 peak with about one-third the intensity of the molecular ion peak (M+).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₆H₅³⁵ClINO+H]⁺ | 269.9123 |

| [C₆H₅³⁷ClINO+H]⁺ | 271.9093 |

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. For this compound, fragmentation would likely involve the loss of the substituents from the pyridinone ring. Common fragmentation pathways could include the loss of the iodine atom, the chlorine atom, or the methyl group. The relative abundance of the fragment ions can provide insights into the stability of the resulting ions and the strength of the chemical bonds.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. Although the precise frequencies for this specific compound are not documented in the available literature, we can predict the regions where significant peaks would appear based on known data for substituted pyridinones.

The primary vibrations of interest would include the carbonyl (C=O) stretch, C=C and C-N stretching vibrations within the pyridinone ring, and the C-Cl and C-I stretching vibrations. The N-methyl group would also exhibit characteristic C-H stretching and bending vibrations.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Amide I) | 1650 - 1680 | Stretching |

| C=C/C-N (Ring) | 1550 - 1620 | Stretching |

| C-H (N-Methyl) | 2850 - 3000 | Stretching |

| C-H (N-Methyl) | 1400 - 1450 | Bending |

| C-Cl | 700 - 800 | Stretching |

| C-I | 500 - 600 | Stretching |

Note: This table is predictive and based on analogous structures. Actual experimental values would be required for definitive assignment.

The position of the carbonyl (C=O) stretching frequency is particularly sensitive to the electronic environment within the ring. The presence of the electron-withdrawing chloro and iodo substituents would likely influence this frequency compared to unsubstituted 1-methylpyridin-2(1H)-one.

X-ray Diffraction for Solid-State Structure Elucidation

While specific crystallographic data for the target compound is not available, analysis of related structures, such as 5-(5-Chloro-2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, reveals the type of detailed information that can be obtained. nih.gov For the title compound, one would expect to determine the crystal system, space group, and unit cell dimensions.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Note: This table represents the type of data that would be generated from an X-ray diffraction experiment. The values are placeholders.

Furthermore, the analysis would provide key intramolecular details, such as the precise lengths of the C-Cl and C-I bonds, the geometry of the pyridinone ring, and any intermolecular interactions, such as halogen bonding or π-π stacking, that stabilize the crystal lattice.

Computational and Mechanistic Studies on Halogenated 1 Methylpyridin 2 1h Ones

Elucidation of Reaction Mechanisms

Computational Analysis of SNAr Pathways and Transition States

The Nucleophilic Aromatic Substitution (SNAr) reaction is a primary pathway for the functionalization of electron-deficient aromatic rings, such as the dihalogenated pyridinone system. The reaction typically proceeds via a two-step mechanism involving the formation of a Meisenheimer intermediate. Computational studies on related activated heterocyclic systems have been instrumental in dissecting this pathway. researchgate.netresearchgate.net

For a substrate like 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one, a nucleophile can attack either the carbon bearing the chloro group (C3) or the iodo group (C5). Density Functional Theory (DFT) calculations are employed to model this process. The analysis involves locating the transition states (TS) for the nucleophilic attack at each position and the corresponding Meisenheimer intermediates. The relative Gibbs free energies of activation (ΔG‡) for the two pathways determine the chemoselectivity.

Kinetic studies on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines have shown that the reaction proceeds through an SNAr mechanism where the first step (nucleophilic attack) is rate-determining. researchgate.net Computational studies on analogous systems confirm that the carbon attached to the leaving group is the most electrophilic center. researchgate.net In the case of this compound, it is generally expected that the C-I bond would be more reactive towards nucleophilic substitution than the C-Cl bond due to iodine being a better leaving group. Computational analysis can quantify this difference by comparing the energy barriers for the departure of the iodide versus the chloride anion from the respective Meisenheimer intermediates.

Table 1: Hypothetical Calculated Energy Barriers for SNAr Reaction

| Reaction Pathway | Attacked Position | Leaving Group | Calculated ΔG‡ (kcal/mol) | Rate-Determining Step |

|---|---|---|---|---|

| Pathway A | C5 | I⁻ | 18.5 | Nucleophilic Attack |

| Pathway B | C3 | Cl⁻ | 24.2 | Nucleophilic Attack |

Note: Data are illustrative, based on general principles of SNAr reactions, to demonstrate the output of computational analysis.

Investigation of C-H Activation and Cross-Coupling Catalytic Cycles

The halogen substituents on the 1-methylpyridin-2(1H)-one ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions. While direct C-H activation on the pyridinone ring is challenging, the C-I and C-Cl bonds are readily utilized in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Computational studies, particularly using DFT, are crucial for elucidating the intricate catalytic cycles of these reactions. nih.govrsc.org For a palladium-catalyzed Suzuki-Miyaura coupling, the cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond.

Transmetalation: The organic group is transferred from the organoboron reagent to the palladium center.

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

In this compound, a key question is the chemoselectivity of the initial oxidative addition step. Computational modeling can predict the activation barriers for Pd(0) insertion into the C-I bond versus the C-Cl bond. It is well-established and computationally verifiable that the energy barrier for oxidative addition to a C-I bond is significantly lower than that for a C-Cl bond, allowing for selective functionalization at the C5 position. DFT calculations on related heteroaryl systems have provided detailed mechanistic insights and rationalized observed selectivities in such cross-coupling reactions. researchgate.net

Theoretical Prediction of Regioselectivity and Chemoselectivity

Electronic Density Distribution and Fukui Functions

The regioselectivity and chemoselectivity of reactions involving halogenated pyridinones are governed by the electronic properties of the ring. Computational methods can map the electronic landscape of a molecule to predict reactive sites. The molecular electrostatic potential (MEP) provides a color-coded map of the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions.

A more quantitative approach involves the use of reactivity descriptors derived from conceptual DFT, such as Fukui functions. nih.govwikipedia.org The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org Condensed Fukui functions (ƒk) are used to describe the reactivity of individual atoms in a molecule. scm.com

ƒk+ measures the reactivity towards a nucleophilic attack. The atom with the highest ƒk+ value is the most likely site for nucleophilic attack.

ƒk- measures the reactivity towards an electrophilic attack.

For this compound, one would expect the carbon atoms attached to the halogens (C3 and C5) to be the most electrophilic sites. Calculating the condensed Fukui functions would allow for a direct comparison of their susceptibility to nucleophilic attack. scm.comresearchgate.net

Table 2: Illustrative Condensed Fukui Function (ƒk+) Values for Nucleophilic Attack

| Atom | Calculated ƒk+ Value | Predicted Reactivity |

|---|---|---|

| C3 (attached to Cl) | 0.185 | High |

| C5 (attached to I) | 0.210 | Highest |

| C4 | 0.095 | Low |

| C6 | 0.150 | Moderate |

Note: Values are hypothetical and for illustrative purposes.

Steric Effects on Reaction Pathways and Selectivity

While electronic factors are often dominant, steric effects can play a decisive or modifying role in determining reaction outcomes. nih.gov In the context of this compound, the steric hindrance around the potential reaction sites (C3 and C5) can influence the approach of a nucleophile or a bulky catalyst.

Computational modeling can quantify these steric effects. By analyzing the geometries of transition states, one can identify steric clashes that raise the activation energy of a particular pathway. For instance, in an SNAr reaction, the approach of a nucleophile to the C3 position might be sterically hindered by the adjacent N-methyl group and the C2-carbonyl group. Similarly, attack at C5 is influenced by the adjacent chloro-group at C4 (if present) and the bulky iodo-group itself.

Studies on other substituted pyridones have shown that substitution at positions adjacent to the reaction center can significantly affect reaction rates, confirming the importance of steric factors. researchgate.net The Interacting Quantum Atoms (IQA) approach can be used to partition the total energy of a system into atomic and interatomic contributions, providing a quantitative measure of steric repulsion energy within the transition state. nih.gov

Quantum Chemical Calculations

A variety of quantum chemical methods are employed to study the properties and reactivity of halogenated 1-methylpyridin-2(1H)-ones. Density Functional Theory (DFT) is the most widely used approach due to its favorable balance of computational cost and accuracy.

Commonly used DFT functionals for such studies include B3LYP and ωB97X-D, paired with Pople-style (e.g., 6-311++G(d,p)) or Dunning-style basis sets. To account for solvent effects, which are critical for reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model are frequently incorporated into the calculations.

These calculations can provide a wealth of information, as summarized in the table below.

Table 3: Information Derived from Quantum Chemical Calculations

| Calculation Type | Predicted Properties and Insights |

|---|---|

| Geometry Optimization | Provides equilibrium structures of reactants, intermediates, transition states, and products. |

| Frequency Calculation | Confirms stationary points as minima or transition states; provides zero-point vibrational energies and thermal corrections to Gibbs free energy. |

| Intrinsic Reaction Coordinate (IRC) | Verifies that a transition state connects the correct reactant and product. |

| Natural Bond Orbital (NBO) Analysis | Calculates atomic charges, analyzes orbital interactions, and quantifies hyperconjugation and steric effects. nih.gov |

| Conceptual DFT | Calculates global and local reactivity indices like electrophilicity, hardness, and Fukui functions. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulates UV-Vis spectra and analyzes electronic excitations. |

Through the application of these computational methods, a detailed, atom-level understanding of the factors controlling the chemical behavior of this compound can be achieved, guiding the rational design of synthetic routes and the development of new reactions.

Density Functional Theory (DFT) Applications in Reactivity and Mechanism

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to predict molecular geometries, vibrational frequencies, and various other molecular properties. In the context of halogenated 1-methylpyridin-2(1H)-ones, DFT calculations can elucidate the effects of halogen substitution on the molecule's reactivity and potential reaction mechanisms.

DFT studies on related 6-halo-2-pyridones have shown that the nature of the halogen substituent significantly influences the electronic properties of the pyridone ring. These calculations can predict parameters such as electrostatic potentials, which are crucial for understanding intermolecular interactions like hydrogen and halogen bonding. For instance, DFT calculations have been used to assess the polarization of halogen substituents in 6-halo-2-pyridones and their corresponding pyridol tautomers, revealing their potential as halogen bond donors.

Furthermore, DFT can be employed to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms. For substituted pyridin-2(1H)-one derivatives, DFT calculations can help in predicting the most likely sites for electrophilic or nucleophilic attack, thereby guiding synthetic strategies.

Table 1: Representative DFT-Calculated Properties for Halogenated Pyridone Analogs

| Property | 6-Chloro-2-pyridone | 6-Bromo-2-pyridone | 6-Iodo-2-pyridone |

| Dipole Moment (Debye) | 3.5 | 3.4 | 3.2 |

| C-X Bond Length (Å) | 1.74 | 1.90 | 2.10 |

| Mulliken Charge on X | -0.15 | -0.12 | -0.08 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of halogenated pyridones. It does not represent experimentally verified values for these specific compounds.

Molecular Orbital Analysis (HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. emerginginvestigators.org

A small HOMO-LUMO gap generally indicates a molecule that is more polarizable and reactive. emerginginvestigators.org For halogenated 1-methylpyridin-2(1H)-ones, the nature and position of the halogen substituents can significantly modulate the energies of the frontier orbitals and their energy gap.

In computational studies of various pyridine (B92270) derivatives, the HOMO and LUMO distributions are analyzed to predict reactive sites. For instance, in many substituted pyridines, the HOMO is often localized on the pyridine ring and electron-donating substituents, while the LUMO is distributed over the ring and electron-withdrawing groups. This distribution helps in rationalizing the outcomes of electrophilic and nucleophilic substitution reactions.

Table 2: Representative HOMO-LUMO Energies and Gaps for Substituted Pyridine Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Chloropyridine | -9.8 | -0.5 | 9.3 |

| 2-Bromopyridine | -9.7 | -0.6 | 9.1 |

| 2-Iodopyridine | -9.5 | -0.8 | 8.7 |

Note: This data is representative of trends observed in computational studies of simple halogenated pyridines and serves as an illustration of the concepts. It is not specific to this compound.

Kinetic and Thermodynamic Considerations in Reaction Control

In chemical reactions where multiple products can be formed, the distribution of these products can often be influenced by the reaction conditions, a concept explained by the principles of kinetic and thermodynamic control.

Kinetic Control: At lower temperatures, reactions are typically under kinetic control. This means the major product formed is the one that is produced the fastest, i.e., the one with the lowest activation energy. This product is known as the kinetic product.

Thermodynamic Control: At higher temperatures, the reactions are often reversible, allowing for equilibrium to be established. Under these conditions, the major product is the most stable one, regardless of how fast it is formed. This is referred to as the thermodynamic product, and the reaction is under thermodynamic control.

For reactions involving halogenated 1-methylpyridin-2(1H)-ones, such as electrophilic aromatic substitution, the possibility of forming different regioisomers exists. The reaction conditions, particularly temperature, can play a crucial role in determining the product ratio.

For example, in a hypothetical electrophilic substitution on a di-substituted pyridinone, the incoming electrophile could add to different positions on the ring. One position might be sterically more accessible, leading to a faster reaction and the kinetic product. Another position might lead to a more stable product due to electronic effects, which would be favored under thermodynamic control. A reaction energy diagram can illustrate this, showing two different pathways with different activation energies and product stabilities. The pathway with the lower activation energy leads to the kinetic product, while the pathway leading to the lowest energy product results in the thermodynamic product.

Table 3: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or quasi-irreversible | Reversible |

| Product | The one that forms fastest (lowest activation energy) | The most stable product (lowest Gibbs free energy) |

Applications of 3 Chloro 5 Iodo 1 Methylpyridin 2 1h One As a Versatile Synthetic Building Block

Precursor in Complex Organic Synthesis

As a synthetic precursor, 3-Chloro-5-iodo-1-methylpyridin-2(1H)-one offers chemists a platform to introduce a variety of functional groups. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is particularly useful, with the C-I bond being significantly more reactive in common transition-metal-catalyzed cross-coupling reactions. This enables chemists to selectively modify the C5 position while leaving the C3 position available for subsequent transformations.

Construction of Polysubstituted Pyridinone Derivatives

The synthesis of polysubstituted pyridinones is a key area of interest due to the prevalence of the pyridinone scaffold in biologically active molecules. The chloro and iodo substituents on this compound serve as synthetic handles for introducing a wide range of substituents through reactions such as palladium-catalyzed cross-coupling.

This differential reactivity allows for a controlled, stepwise introduction of different groups. For instance, a Sonogashira or Suzuki coupling could be performed selectively at the more reactive C5-iodo position, followed by a different coupling reaction or a nucleophilic substitution at the C3-chloro position. This strategic approach is fundamental for creating a library of novel pyridinone derivatives with diverse substitution patterns, which is a common strategy in the development of new pharmaceutical agents. While specific studies on this exact molecule are not detailed in available literature, the methodology is well-established for various dihalopyridines, where chemo- and regio-selective couplings are achieved. researchgate.net The use of palladium catalysts like those involving RuPhos and BrettPhos ligands, for example, has proven effective for C-N cross-coupling reactions on related 3-halo-2-aminopyridines. nih.gov

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Position | Halogen | Potential Coupling Reaction | Reagent Type | Introduced Group |

|---|---|---|---|---|

| C5 | Iodo | Suzuki Coupling | Organoboron Reagent | Aryl, Heteroaryl, Alkyl |

| C5 | Iodo | Sonogashira Coupling | Terminal Alkyne | Alkynyl |

| C5 | Iodo | Heck Coupling | Alkene | Alkenyl |

| C5 | Iodo | Buchwald-Hartwig Amination | Amine | Amino |

| C3 | Chloro | Suzuki Coupling | Organoboron Reagent | Aryl, Heteroaryl, Alkyl |

| C3 | Chloro | Buchwald-Hartwig Amination | Amine | Amino |

This table represents plausible synthetic transformations based on established reactivity patterns of halogenated heterocycles. nih.govnih.govrsc.org

Synthesis of Fused Heterocyclic Systems

Fused heterocyclic systems are compounds where two or more rings share an edge. These structures are of great interest in medicinal chemistry because their rigid, three-dimensional shapes can lead to high-affinity interactions with biological targets. The di-halogenated nature of this compound makes it a suitable starting material for constructing such systems.

A common strategy involves performing a cross-coupling reaction to attach a group that contains a second reactive site. This newly introduced group can then undergo an intramolecular reaction to form a new ring fused to the original pyridinone core. For example, coupling an ortho-amino-substituted aryl boronic acid at the C5 position could be followed by an intramolecular C-N bond formation with the C3-chloro position to create a fused diazepine (B8756704) or diazocine ring system. This general approach has been used to access novel fused scaffolds like 1H-pyrrolo[2,3-b]pyridines, which are known kinase inhibitors. nih.gov The synthesis of quinoline-coupled pyridinones has also been reported, demonstrating the principle of fusing heterocyclic nuclei to create complex medicinal scaffolds. chemimpex.com

Scaffold for Medicinal Chemistry Research and Development